molecular formula C11H13N3OS B7558822 5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole

5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole

Cat. No. B7558822
M. Wt: 235.31 g/mol
InChI Key: MMJBDSXWRKEHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMSO, and it is an organic sulfide that is used as a solvent in various laboratory experiments.

Mechanism of Action

The mechanism of action of DMSO is not fully understood. However, it is believed that DMSO exerts its effects on cells by altering their membrane permeability. DMSO has also been shown to have antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
DMSO has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and vasodilatory effects. DMSO has also been shown to enhance the activity of certain enzymes and to increase the permeability of cell membranes.

Advantages and Limitations for Lab Experiments

DMSO has several advantages as a solvent in laboratory experiments. It is a highly polar solvent that can dissolve a wide range of organic and inorganic compounds. DMSO is also non-toxic and has low volatility, making it easy to handle. However, DMSO has some limitations, including its ability to interfere with certain assays and its potential to cause cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on DMSO. One area of interest is the development of new methods for synthesizing DMSO and its derivatives. Another area of interest is the investigation of the mechanism of action of DMSO and its potential therapeutic applications. Additionally, the use of DMSO as a cryoprotectant in the preservation of cells, tissues, and organs is an area of active research.

Synthesis Methods

The synthesis of DMSO involves the reaction between dimethyl sulfoxide and 2,6-dimethyl-4-chloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through a series of purification steps.

Scientific Research Applications

DMSO has been extensively used in scientific research due to its ability to dissolve a wide range of organic and inorganic compounds. It is commonly used as a solvent in biochemistry, molecular biology, and pharmacology experiments. DMSO is also used as a cryoprotectant in the preservation of cells, tissues, and organs.

properties

IUPAC Name

5-[(2,6-dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-5-11(13-9(3)12-7)16-6-10-4-8(2)14-15-10/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBDSXWRKEHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole

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